8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound . It is related to the “8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine” compound, which has a molecular weight of 232.47 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes “8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine”, has been the subject of several studies . One common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Scientific Research Applications
Catalyst-Free Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
GPR40 Receptor Inhibitor
Another application of this compound is in the synthesis of LY3104607, a GPR40 receptor inhibitor . GPR40 is a receptor that plays a significant role in the regulation of insulin secretion, making it a potential target for the treatment of type 2 diabetes.
Light-Emitting Materials for OLED Devices
1,2,4-Triazolo[1,5-a]pyridine has been used in the design of efficient light-emitting materials for phosphorescent OLED devices . This application is crucial in the field of display technology and lighting.
Treatment of Cardiovascular Disorders
These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions like hypertension and heart failure.
Treatment of Type 2 Diabetes
The compound has been used in the treatment of type 2 diabetes . It can help regulate blood sugar levels and improve insulin sensitivity.
Treatment of Hyperproliferative Disorders
1,2,4-Triazolo[1,5-a]pyridine compounds have been used in the treatment of hyperproliferative disorders . These disorders involve the rapid growth of cells and can lead to conditions like cancer.
Material Sciences Applications
These types of compounds have various applications in the material sciences fields . They can be used in the creation of new materials with unique properties.
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
Similar compounds have been employed as electron acceptors in the construction of fluorescent emitters , suggesting that this compound may interact with its targets through electron transfer processes.
Result of Action
Some related compounds have shown antiproliferative activities against cancer cells , suggesting potential cytotoxic effects.
properties
IUPAC Name |
8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMZXLOITHKGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Cl)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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